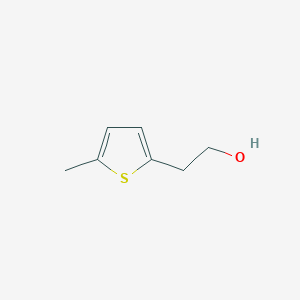

2-(5-Methyl-2-thienyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEPFPYTAXOPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 5 Methyl 2 Thienyl Ethanol and Analogues

De Novo Synthesis Approaches

The construction of the 2-(5-methyl-2-thienyl)ethanol scaffold from basic starting materials involves several key synthetic strategies.

Grignard Reagent-Mediated Syntheses

A prevalent method for synthesizing 2-thiopheneethanol (B144495) and its derivatives involves the use of Grignard reagents. This approach typically starts with the formation of a thienylmagnesium halide from a corresponding halothiophene. For instance, 2-bromothiophene (B119243) can be reacted with magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF) to generate 2-thienylmagnesium bromide. cerritos.edugoogle.com This Grignard reagent is then reacted with an electrophile such as ethylene (B1197577) oxide. The subsequent acidic workup of the resulting alkoxide yields the desired 2-thiopheneethanol. google.comyoutube.comgoogle.com This method is advantageous for its directness in forming the carbon-carbon bond and introducing the ethanol (B145695) side chain.

A specific example involves dropping a solution of bromothiophene in THF into a Grignard reaction tank containing magnesium chips. After the initial reaction, the remaining bromothiophene is added, and the mixture is stirred at an elevated temperature to form the Grignard reagent. This reagent is then cooled and reacted with ethylene oxide, followed by hydrolysis to obtain 2-thiopheneethanol with a reported yield of 94.5%. google.com

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| Bromothiophene | Magnesium | THF, Ethylene Oxide, H₂O | 2-Thiopheneethanol | 94.5% | google.com |

| Phenylmagnesium Bromide | Benzophenone | Diethyl Ether, Acid | Triphenylmethanol | - | cerritos.edu |

This table summarizes Grignard reagent-mediated synthesis examples.

Butyllithium (B86547) and Sodium Reagent Techniques

Organolithium reagents, particularly butyllithium, offer another route for the synthesis of 2-thienyl-2-ethanol. This process involves the metallation of thiophene (B33073) using butyllithium, which selectively removes a proton from the 2-position of the thiophene ring to form 2-lithiated thiophene. This intermediate is then treated with ethylene oxide, followed by hydrolysis to yield the final product. google.com

Alternatively, an alkali metal like sodium can be used for the metallation of thiophene in the presence of an electron transfer agent. google.com The resulting thienyl derivative is then reacted with ethylene oxide and hydrolyzed. google.com Another approach involves reacting thiophene with sodium hydride in a solvent like toluene, followed by the introduction of ethylene oxide to produce 2-thiopheneethanol in a one-pot process. google.com This method is noted for its short process route and high yield. google.com

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| Thiophene | Butyllithium | Ethylene Oxide, Hydrolysis | 2-Thienyl-2-ethanol | - | google.com |

| Thiophene | Sodium Hydride | Toluene, Ethylene Oxide, Dilute HCl, Saturated NaHCO₃ | 2-Thiopheneethanol | 93.1% | google.com |

This table outlines synthesis methods using butyllithium and sodium reagents.

Ester Reduction Processes

The reduction of thiophene-based esters presents a viable pathway to this compound and its analogs. For example, methyl 5-acetyl-2-thienylacetate can be selectively reduced to the corresponding alcohol. google.com Powerful reducing agents like lithium aluminum hydride (LAH) are capable of reducing esters to primary alcohols. harvard.edu The choice of reducing agent is critical to ensure the selective reduction of the ester group without affecting the thiophene ring or other functional groups present in the molecule. harvard.eduresearchgate.net Lithium borohydride (B1222165) is another common reagent for the selective reduction of esters to alcohols. harvard.edu

| Starting Material | Reducing Agent | Product | Reference |

| Ester/Lactone | Lithium Borohydride | Alcohol | harvard.edu |

| Carboxylic Acid, Ester, etc. | Lithium Aluminum Hydride (LAH) | Alcohol/Amine | harvard.edu |

This table highlights common ester reduction processes for alcohol synthesis.

Multi-Step Conversions from Halothiophenes (e.g., 2-Bromothiophene)

A versatile and widely used approach for the synthesis of this compound involves multi-step sequences starting from readily available halothiophenes, such as 2-bromothiophene. patsnap.comlibretexts.org These methods often employ modern cross-coupling reactions to build the carbon skeleton, followed by selective reduction steps.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool in this context. organic-chemistry.orgwikipedia.org For instance, 2-bromothiophene can undergo a Heck reaction with a suitable alkene precursor to introduce the two-carbon side chain. patsnap.com A specific patent describes the reaction of 2-bromothiophene with a compound of formula 4 (not specified in the abstract) in the presence of palladium acetate (B1210297) and sodium acetate in N-methylpyrrolidone to yield a precursor (formula 1) with a reported yield of about 89%. patsnap.com This precursor is then further transformed into the target alcohol. The Heck reaction is valued for its functional group tolerance and stereoselectivity. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product (Intermediate) | Yield | Reference |

| 2-Bromothiophene | Compound of formula 4 | Palladium Acetate, Sodium Acetate | Compound of formula 1 | ~89% | patsnap.com |

This table details a Heck coupling reaction used as a precursor step.

Following the formation of an intermediate, often containing a double bond or a carbonyl group from the Heck reaction or other synthetic steps, a selective reduction is necessary to obtain the final ethanol derivative. For example, a compound prepared via a Heck reaction can be selectively reduced to 2-thiopheneethanol. patsnap.com A patented process describes the hydrogenation of an intermediate (formula 1) using a palladium on carbon (Pd/C) catalyst under hydrogen pressure to yield 2-thiopheneethanol with a yield of about 96%. google.com The conditions for this reduction, such as catalyst choice, pressure, and temperature, are crucial for achieving high selectivity and yield, ensuring that the thiophene ring remains intact. researchgate.netlookchem.com

| Intermediate | Catalyst | Conditions | Product | Yield | Reference |

| Compound of formula 1 | 10% Pd/C | H₂, 1.0-1.2 MPa, 45-50 °C | 2-Thiopheneethanol (formula 2) | ~96% | google.com |

This table illustrates a selective reduction strategy to produce the final product.

Metallation-Ethylene Oxide Addition-Hydrolysis Sequence

A well-established method for the synthesis of 2-thienylethanol and its analogues involves a three-step sequence: metallation of the thiophene ring, subsequent reaction with ethylene oxide, and finally, hydrolysis to yield the desired alcohol. google.comgoogle.com

The process begins with the metallation of a thiophene derivative. While butyllithium has been traditionally used for this purpose, alternative metallating agents like alkali metals (lithium, sodium, or potassium) in the presence of an electron transfer agent have been employed. google.com Sodium, in the form of a fine dispersion, is a particularly preferred alkali metal for this transformation. google.com The metallated thiophene then acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide in a ring-opening reaction. The resulting alkoxide is subsequently hydrolyzed to afford the final 2-(thienyl)ethanol product. google.comgoogle.com This method has been shown to produce high yields, often in the range of 80%. google.com

A one-pot variation of this sequence has been developed for the synthesis of 2-thiophene ethanol sulfonates. This involves the reaction of a metallated aromatic compound with ethylene oxide to form a metal ethoxide, which is then directly reacted with an acyl halide to produce the sulfonate ester. google.com

Table 1: Reagents and Conditions for Metallation-Ethylene Oxide Addition-Hydrolysis

| Step | Reagents | Conditions | Product |

| Metallation | Thiophene, Alkali Metal (e.g., Sodium), Electron Transfer Agent | Finely divided alkali metal dispersion in a non-electron-donating medium | Metallated Thiophene |

| Ethylene Oxide Addition | Metallated Thiophene, Ethylene Oxide | - | Thienyl-substituted ethoxy metal compound |

| Hydrolysis | Thienyl-substituted ethoxy metal compound, Water | Acidic, neutral, or alkaline conditions | 2-(Thienyl)ethanol |

Optimizations in Green Chemistry Contexts

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. One such approach involves a Heck coupling reaction followed by selective reduction. google.compatsnap.com This process starts with 2-bromothiophene, which undergoes a Heck reaction to form an intermediate that is then selectively reduced to 2-thiopheneethanol. google.compatsnap.com This method avoids the use of highly reactive and hazardous organometallic reagents like butyllithium. google.com

Another green approach focuses on the synthesis of pyrrole (B145914) compounds from 2,5-dimethylfuran (B142691) in a one-pot, two-step process that boasts high carbon efficiency and a low E-factor. mdpi.com The process begins with the acid-catalyzed ring-opening of 2,5-dimethylfuran to produce 2,5-hexanedione, which then undergoes a Paal-Knorr reaction with a primary amine to form the pyrrole ring, with water as the only byproduct. mdpi.com

Derivatization Strategies for this compound

The hydroxyl group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential applications in various fields.

Preparation of Sulfonate Esters (e.g., p-Toluenesulfonates) as Synthetic Intermediates

The conversion of the alcohol functionality into a better leaving group is a common strategy to facilitate nucleophilic substitution reactions. Sulfonate esters, such as p-toluenesulfonates (tosylates), are excellent leaving groups due to the stability of the resulting sulfonate anion. libretexts.org The preparation of 2-(2-thienyl)ethanol p-toluenesulfonate is typically achieved by reacting 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine (B128534), and a solvent like toluene. google.com This transformation is a key step in the synthesis of various pharmaceutical compounds. google.com

Table 2: Synthesis of 2-(2-thienyl)ethanol p-toluenesulfonate

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-(2-Thienyl)ethanol | p-Toluenesulfonyl chloride | Triethylamine | Toluene | 2-(2-Thienyl)ethanol p-toluenesulfonate |

Formation of Isocyanide Derivatives

Isocyanides are versatile functional groups in organic synthesis, known for their participation in multicomponent reactions. organic-chemistry.orgresearchgate.net A one-pot method for the synthesis of isocyanides from alcohols has been developed, which can be applied to derivatives of this compound. organic-chemistry.org This procedure involves a modified Ritter-type reaction with trimethylsilyl (B98337) cyanide and a Brønsted acid, followed by neutralization and dehydration. organic-chemistry.org

Synthesis of Pyrrole-Fused Thienyl Compounds

The synthesis of thieno[2,3-b]pyrroles can be achieved through a multi-step sequence starting from appropriate precursors. researchgate.net While not a direct derivatization of this compound, the synthesis of these fused heterocyclic systems often involves intermediates that can be conceptually related. For instance, the synthesis of 2,5-di(2-thienyl)-1H-pyrrole has been reported. researchgate.net The construction of these fused systems is of interest for applications in materials science and medicinal chemistry. nih.gov

Generation of Furan-Fused Thienyl Compounds

The synthesis of furan-containing compounds is an active area of research. escholarship.orgresearchgate.netsci-hub.se The synthesis of 5,5′-(furan-2,5-diyl)bis(thiophene-5,2-diyl)dimethanol has been reported, showcasing the construction of complex molecules containing both thiophene and furan (B31954) rings. researchgate.net These structures are of interest for their potential biological activities.

Synthesis of Thiadiazole Derivatives

The construction of a 1,3,4-thiadiazole (B1197879) ring appended with a 5-methyl-2-thienylmethyl group can be strategically achieved from this compound. A key step in this pathway is the oxidation of the starting alcohol to 2-(5-methylthiophen-2-yl)acetic acid. This transformation can be accomplished using standard oxidizing agents like potassium permanganate (B83412) or chromium-based reagents.

Once the thienylacetic acid is obtained, a common and effective method for forming the 1,3,4-thiadiazole ring is through the cyclodehydration reaction with thiosemicarbazide (B42300). This reaction typically proceeds in the presence of a strong acid, which acts as a dehydrating agent and catalyst. Reagents such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are frequently employed for this purpose mdpi.commdpi.com.

The mechanism involves an initial acylation of the thiosemicarbazide by the 2-(5-methylthiophen-2-yl)acetic acid to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the acidic conditions, leads to the formation of the stable five-membered thiadiazole ring, which is followed by a dehydration step to yield the final 2-amino-5-(5-methyl-2-thienylmethyl)-1,3,4-thiadiazole product sbq.org.br. The general reaction scheme is outlined below.

Table 1: Reaction Scheme for Thiadiazole Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1. Oxidation | This compound | KMnO₄ or CrO₃ | 2-(5-methylthiophen-2-yl)acetic acid |

| 2. Cyclodehydration | 2-(5-methylthiophen-2-yl)acetic acid, Thiosemicarbazide | POCl₃ or H₂SO₄, heat | 2-amino-5-((5-methylthiophen-2-yl)methyl)-1,3,4-thiadiazole |

Construction of Quinolone-Based Thienyl Scaffolds

The synthesis of quinolone structures that incorporate a thienyl moiety represents a significant endeavor in medicinal chemistry. A plausible, albeit multi-step, pathway from this compound can be devised. This strategy would likely proceed through the intermediate 2-(5-methylthiophen-2-yl)acetic acid, which would then need to be converted into a precursor suitable for established quinolone synthesis methods, such as the Gould-Jacob reaction.

The Gould-Jacob reaction is a widely used method for synthesizing quinolones, which involves the reaction of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (EMM), followed by thermal cyclization tandfonline.com. To adapt this for our purposes, the 2-(5-methylthiophen-2-yl)acetic acid would first need to be converted into a corresponding aniline derivative, for example, 2-((5-methylthiophen-2-yl)methyl)aniline. This transformation is complex and would involve several steps, such as a Curtius, Hofmann, or Schmidt rearrangement of the carboxylic acid or its derivative.

Once the thienyl-substituted aniline is synthesized, it can be reacted with EMM. The initial step is a nucleophilic substitution where the amino group of the aniline attacks the ethoxymethylene group of EMM, displacing ethanol. The resulting intermediate is then heated, typically in a high-boiling point solvent like diphenyl ether, to induce an intramolecular cyclization via an electrophilic aromatic substitution mechanism, forming the quinolone ring. Subsequent hydrolysis of the ester group at the 3-position would yield the final thienyl-substituted quinolone-4-carboxylic acid.

An alternative approach involves the construction of fused thieno[c]quinolones. This has been achieved starting from benzo[b]thiophene-2-carbonyl chlorides which are reacted with anilines to form carboxamides, followed by photochemical dehydrohalogenation to yield the fused quinolone system pnu.ac.ir. This highlights the viability of joining thiophene and quinolone rings, although the synthetic route from this compound would require significant functional group manipulations to arrive at a suitable thiophene-based precursor.

Table 2: Proposed Gould-Jacob Pathway for Thienyl-Quinolone Synthesis

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |

| 1 | 2-(5-methylthiophen-2-yl)acetic acid | 1. SOCl₂2. NaN₃ (Curtius)3. Heat, H₂O/H⁺ | 2-((5-methylthiophen-2-yl)methyl)aniline |

| 2 | 2-((5-methylthiophen-2-yl)methyl)aniline | Diethyl ethoxymethylenemalonate (EMM), heat | Diethyl 2-(((2-((5-methylthiophen-2-yl)methyl)phenyl)amino)methylene)malonate |

| 3 | Intermediate from Step 2 | High-boiling solvent (e.g., Dowtherm A), ~250 °C | Ethyl 4-hydroxy-2-((5-methylthiophen-2-yl)methyl)quinoline-3-carboxylate |

| 4 | Ester from Step 3 | NaOH(aq), then HCl(aq) | 4-Hydroxy-2-((5-methylthiophen-2-yl)methyl)quinoline-3-carboxylic acid |

Formation of Thiadiazolopyrimidines

Thiadiazolopyrimidines are fused heterocyclic systems containing both a thiadiazole and a pyrimidine (B1678525) ring. The synthesis of a thieno-substituted thiadiazolopyrimidine can be envisioned by first constructing a thienyl-substituted aminothiadiazole, as detailed in section 2.2.5, and then building the pyrimidine ring onto this scaffold.

Starting with 2-amino-5-((5-methylthiophen-2-yl)methyl)-1,3,4-thiadiazole, the pyrimidine ring can be formed by reacting it with a suitable three-carbon synthon, typically a 1,3-dielectrophile. Common reagents for this purpose include β-ketoesters (e.g., ethyl acetoacetate), malonic acid derivatives, or α,β-unsaturated carbonyl compounds.

For instance, the reaction of the aminothiadiazole with ethyl acetoacetate (B1235776) in the presence of a catalyst (acidic or basic) would lead to the formation of a thieno[3',2':5,6] pnu.ac.irnih.govtandfonline.comtriazolo[1,5-c]pyrimidine derivative, which is an isomer of the target thiadiazolopyrimidine. A more direct route to a thieno[2,3-d]pyrimidine (B153573) fused with a thiadiazole would involve starting with a functionalized thienopyrimidine. For example, a 2-hydrazinyl-thieno[2,3-d]pyrimidine can be cyclized with various reagents to form fused triazolo- or thiadiazolo-thienopyrimidine systems researchgate.net.

A plausible pathway begins with the 2-amino-5-((5-methylthiophen-2-yl)methyl)-1,3,4-thiadiazole. Reaction with diethyl malonate under basic conditions could lead to the formation of a pyrimidine-4,6-dione ring fused to the thiadiazole. The amino group of the thiadiazole acts as a dinucleophile, attacking the two ester carbonyl groups of diethyl malonate to form the six-membered pyrimidine ring. This approach builds upon established methods for pyrimidine synthesis from amino-heterocycles. The resulting product would be a thiadiazolo[3,2-a]pyrimidine-dione derivative bearing the (5-methyl-2-thienyl)methyl substituent.

Table 3: Proposed Synthesis of a Thienyl-Substituted Thiadiazolopyrimidine

| Step | Starting Material | Key Reagents/Conditions | Product |

| 1 | 2-amino-5-((5-methylthiophen-2-yl)methyl)-1,3,4-thiadiazole | Diethyl malonate, NaOEt, Ethanol, Reflux | 2-((5-methylthiophen-2-yl)methyl)- pnu.ac.irtandfonline.comnih.govthiadiazolo[3,2-a]pyrimidine-5,7-dione |

Advanced Spectroscopic and Structural Characterization of 2 5 Methyl 2 Thienyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. For 2-(5-methyl-2-thienyl)ethanol, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its chemical structure.

Proton (¹H) NMR for Structural Assignment

The ¹H NMR spectrum of this compound provides valuable information about the different proton environments in the molecule.

Thiophene (B33073) Ring Protons: The protons on the thiophene ring typically appear as doublets in the aromatic region of the spectrum.

Ethyl Alcohol Chain Protons: The methylene (B1212753) (-CH2-) group adjacent to the thiophene ring and the methylene group of the alcohol function exhibit distinct signals, often as triplets due to coupling with neighboring protons. The hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad singlet.

Methyl Group Protons: The methyl (-CH3) group attached to the thiophene ring gives rise to a singlet in the upfield region of the spectrum.

A related compound, 2-thiophene-ethanol, shows characteristic shifts that can be used for comparison. Its ¹H NMR spectrum displays signals at approximately 7.14 ppm, 6.94 ppm, and 6.86 ppm for the thiophene ring protons, 3.81 ppm for the methylene group attached to the hydroxyl, and 3.05 ppm for the methylene group attached to the thiophene ring. chemicalbook.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Thiophene Ring Carbons: The carbons of the thiophene ring, including the carbon bearing the methyl group and the one attached to the ethanol (B145695) side chain, will have characteristic chemical shifts in the downfield region, typically between 120 and 150 ppm.

Ethyl Alcohol Chain Carbons: The two carbon atoms of the ethanol side chain will appear at different chemical shifts. The carbon atom of the CH2OH group is influenced by the electronegative oxygen atom and will appear further downfield than the carbon adjacent to the thiophene ring.

Methyl Carbon: The carbon of the methyl group will resonate in the upfield region of the spectrum.

For comparison, the ¹³C NMR spectrum of ethanol shows a peak for the CH2OH group at around 60 ppm and a peak for the CH3 group at approximately 18 ppm. libretexts.org

Two-Dimensional NMR Techniques (e.g., NOESY) for Spatial Relationships

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of protons within a molecule. For this compound, a NOESY experiment could reveal through-space correlations between:

The protons of the methyl group and the adjacent proton on the thiophene ring.

The protons of the methylene group of the ethanol side chain and the nearby proton on the thiophene ring.

These correlations help to confirm the substitution pattern and the conformational preferences of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. researchgate.net

C-H Stretch (Aromatic): Peaks in the 3000-3100 cm⁻¹ region due to the C-H stretching of the thiophene ring.

C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range from the C-H stretching of the methylene and methyl groups. researchgate.net

C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region characteristic of the thiophene ring stretching. researchgate.net

C-O Stretch: A strong band typically found in the 1000-1260 cm⁻¹ range for the C-O stretching of the primary alcohol.

C-S Stretch: The C-S stretching vibration in thiophenes can be observed in the fingerprint region. iosrjournals.org

For the related compound, α-methyl-2-thiopheneethanol, a condensed phase IR spectrum is available for comparison. nist.gov

Raman Spectroscopy: The Raman spectrum provides complementary information:

The aromatic C=C stretching bands are often strong in the Raman spectrum.

The C-S stretching vibration of the thiophene ring is also typically Raman active. researchgate.net

The symmetric C-H stretching of the alkyl groups will also be visible.

For 2-thiophene carboxylic acid, a related molecule, C-C stretching vibrations are observed in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₀OS), the molecular weight is approximately 142.21 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound. For alcohols, this peak can sometimes be weak or absent. libretexts.org

Fragmentation: The molecule will fragment in predictable ways. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgmsu.edu The fragmentation of the thiophene ring can also lead to characteristic ions. The presence of the stable tropylium-like thienyl-methyl cation is a possibility.

The mass spectrum of the isomeric compound 2-thiophene-ethanol shows a molecular ion at m/z 128. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The thiophene ring in this compound is a chromophore that absorbs UV light.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the thiophene ring. The presence of the methyl and ethanol substituents may cause a slight shift in the absorption maxima compared to unsubstituted thiophene. Thiophene derivatives typically exhibit strong absorption in the UV region. researchgate.net The absorption is influenced by the extent of conjugation and the presence of various functional groups. unito.it

Studies on related thienyl compounds show that they display absorption features within the UV range, which can sometimes extend into the visible region. These are generally attributed to π → π* transitions due to their high molar absorptivities. researchgate.net The specific wavelengths of absorption can be influenced by the solvent used. ekb.eg

X-ray Crystallography for Solid-State Structure Determination

Dihedral Angle Analysis

The conformation of this compound is largely defined by the dihedral angles involving the thiophene ring and the flexible ethanol side chain. The key torsion angle is C(ring)-C(ring)-Cα-Cβ, which describes the orientation of the ethyl group relative to the plane of the thiophene ring. Computational studies and analysis of related structures show that substituents on thiophene rings significantly influence these angles. whiterose.ac.uk In substituted thiophenes, the molecule often adopts a conformation that minimizes steric hindrance while maximizing favorable electronic interactions. For instance, in other thiophene-pyridine derivatives, the dihedral angle between the two aromatic rings can range from nearly planar to significantly twisted, with values recorded between 5° and 84°. nih.gov The rotation around the Cα-Cβ bond of the ethanol group is also critical, determining the spatial position of the terminal hydroxyl group.

Table 1: Representative Dihedral Angles in Substituted Thiophene Derivatives This table presents typical dihedral angle ranges observed in analogous thiophene-containing crystal structures to infer potential conformations for this compound.

| Torsion Angle Description | Compound Type | Typical Dihedral Angle (°) | Reference |

|---|---|---|---|

| Thiophene Ring – Pyridine (B92270) Ring | Thiophene-carbohydrazide-pyridine | 4.97 - 83.52 | nih.gov |

| Benzene Ring – Thiophene Ring | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | 23.16 | nih.gov |

| Thiophene Ring – Thiophene Ring | 2,2'-bithiophene derivatives | Varies with substituent | whiterose.ac.uk |

| S-C-C-H (ring) | Thiophene (Computational) | Varies with potential energy | researchgate.net |

Intermolecular Hydrogen Bonding and Crystal Packing Studies

The hydroxyl (-OH) group in this compound is a potent hydrogen bond donor, playing a dominant role in its crystal engineering. It is expected to form strong intermolecular hydrogen bonds, most commonly of the O-H···O type, where the hydroxyl group of one molecule interacts with the hydroxyl oxygen of a neighboring molecule. This interaction typically leads to the formation of supramolecular motifs such as chains or rings. nih.gov

Table 2: Common Intermolecular Interactions in Thiophene Derivatives Containing Hydroxyl or Carbonyl Groups This table summarizes common hydrogen bonding patterns found in the crystal structures of related thiophene compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Common Supramolecular Motif | Reference |

|---|---|---|---|---|---|

| N-H···O | Amide N-H | Carbonyl O | ~2.8-3.0 | Chains | nih.gov |

| N-H···N | Amide N-H | Pyridine N | ~2.9-3.1 | Chains | nih.gov |

| C-H···O | Ring C-H | Carbonyl/Nitro O | ~3.2-3.5 | Dimers, Chains | nih.govresearchgate.net |

| O-H···N | Hydroxy O-H | Nitrile N | - | Chains cross-linked by S···O contacts | nih.gov |

| C-H···π | Alkyl C-H | Thiophene Ring | ~2.6-3.0 | Stabilized sheets | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and other elements (like sulfur) in a sample. This method serves to verify the empirical formula of a newly synthesized compound, such as this compound, ensuring its purity and confirming that the correct product has been obtained. For a pure sample, the experimentally determined percentages should closely match the theoretically calculated values.

The molecular formula for this compound is C₇H₁₀OS. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), oxygen (15.999 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₀OS) This table provides the calculated mass percentages for each element in the title compound.

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 59.11 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.09 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.25 |

| Sulfur | S | 32.06 | 1 | 32.060 | 22.55 |

| Total | 142.216 | 100.00 |

Electrochemical and Spectroelectrochemical Characterization of Polymeric Forms

Thiophene-based monomers like this compound can be electropolymerized to form conducting polymers. wikipedia.org The electrochemical and spectroelectrochemical characterization of these polymeric films, i.e., poly(this compound), is essential for understanding their redox properties, electronic structure, and potential applications in areas like electrochromic devices or sensors.

Cyclic voltammetry (CV) is the primary technique used to study the electrochemical behavior. During the anodic sweep, the polymer undergoes oxidation (p-doping), leading to the formation of radical cations (polarons) and, at higher potentials, dications (bipolarons) along the polymer backbone. bangor.ac.uk These charge carriers are responsible for the polymer's conductivity. The process is reversible upon the cathodic sweep (dedoping).

Spectroelectrochemistry combines UV-Vis-NIR spectroscopy with electrochemical control to monitor changes in the electronic absorption spectrum as a function of the applied potential. acs.org In its neutral (undoped) state, the polymer typically exhibits a strong absorption band corresponding to the π-π* electronic transition. acs.org Upon oxidation, this band bleaches, and new absorption bands appear at lower energies, which are the signatures of polaron and bipolaron states. rsc.orgresearchgate.net These spectral changes are responsible for the electrochromic effect, where the material changes color with its redox state.

Table 4: Electrochemical and Spectroelectrochemical Properties of Representative Polythiophene Derivatives This table shows typical data obtained for polymers analogous to poly(this compound), illustrating the expected range of properties.

| Polymer | Band Gap (eV) (from UV-Vis) | Key Redox Species | Electrochromic Transition | Reference |

|---|---|---|---|---|

| Poly(dithienylethylene) | - | Polarons, Bipolarons | - | bangor.ac.uk |

| Poly(Th-3,3) | 2.04 | Polarons, Bipolarons | - | bangor.ac.uk |

| Poly(Th-2,2) | 2.30 | Polarons, Bipolarons | - | bangor.ac.uk |

| Polythiophene-viologen (PTh-V) | - | Polarons | Dark Violet ↔ Transparent | rsc.orgrsc.org |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 2.1 | - | - | acs.org |

| Poly(2-(2-thienyl) furan) (PTF) | 2.3 | - | - | scirp.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure of Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For poly(this compound), XPS is invaluable for confirming the successful polymerization and for probing the structure of the polymer surface.

An XPS survey spectrum would provide the elemental composition, confirming the presence of Carbon (C), Oxygen (O), and Sulfur (S). High-resolution spectra of the C 1s, O 1s, and S 2p regions provide detailed chemical state information.

C 1s Spectrum: The C 1s signal can be deconvoluted into multiple peaks corresponding to the different carbon environments: C-C and C-H bonds of the alkyl chain and thiophene ring, the C-S bond, and the C-O bond of the ethanol group. nih.govcasaxps.com

S 2p Spectrum: The S 2p spectrum is characteristic of the sulfur atom within the thiophene ring. Its binding energy can shift depending on the electronic environment and oxidation state. aps.org

O 1s Spectrum: The O 1s spectrum corresponds to the hydroxyl group, providing information about its bonding environment. nih.gov

XPS is also used to study the effects of doping on the polymer. Upon oxidation, shifts in the binding energies of the core levels can be observed, reflecting the change in the charge distribution along the polymer backbone. aps.org This provides direct evidence of the formation of charged species (polarons/bipolarons). rsc.org

Table 5: Typical Binding Energies (eV) from XPS for Polythiophene-based Materials This table presents characteristic binding energy ranges for core levels in polymers similar to poly(this compound). Values can vary based on instrument calibration and specific chemical environment.

| Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C, C-H | 284.5 - 285.0 | nih.gov |

| C-S (thiophene) | ~285.5 | nih.gov | |

| C-O (alcohol) | ~286.5 | casaxps.com | |

| S 2p | S (thiophene) | 163.5 - 164.5 | nih.govaps.org |

| O 1s | C-O-H (alcohol) | ~532.8 | casaxps.com |

Analytical Method Development for 2 5 Methyl 2 Thienyl Ethanol and Its Derivatives

Chromatographic Methodologies

Chromatography is a cornerstone for the separation, identification, and quantification of 2-(5-Methyl-2-thienyl)ethanol and its derivatives from complex mixtures. mdpi.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, with the choice depending on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Development and Optimization

HPLC is a preferred method for analyzing thiophene (B33073) derivatives, offering high selectivity and sensitivity. nih.govxjtu.edu.cn For non-volatile or thermally labile derivatives of this compound, HPLC is particularly advantageous. Method development often involves optimizing the mobile phase, stationary phase, and detector to achieve efficient separation. xjtu.edu.cn

A typical HPLC method for thiophenic compounds might utilize a reversed-phase column (like a C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. mdpi.com Isocratic elution, where the mobile phase composition remains constant, can be effective and increase sample throughput by eliminating the need for column re-equilibration between analyses. mdpi.com UV detection is common, with the wavelength set to a maximum absorbance of the thiophene ring, often around 230-260 nm. mdpi.comjchps.com

Key Optimization Parameters for HPLC Analysis:

Stationary Phase: C18 or C8 columns are frequently used for their hydrophobic characteristics, which are well-suited for retaining and separating thiophene derivatives.

Mobile Phase: The ratio of organic solvent to aqueous buffer is adjusted to control the retention time and resolution of the analytes.

Flow Rate: Optimizing the flow rate ensures sharp, well-defined peaks without generating excessive backpressure.

Detector Wavelength: The UV detector wavelength is selected based on the absorbance spectrum of the target analyte to maximize sensitivity. For instance, thiophene dendrons have shown absorption peaks around 303 nm. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Thiophene Derivative Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 231 nm |

| Column Temperature | 30 °C |

| Run Time | 15 min |

Gas Chromatography (GC) Applications

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. researchgate.net Its high resolution makes it excellent for separating structurally similar compounds within a complex mixture. acs.org When coupled with a mass spectrometer (GC-MS), it provides definitive identification based on both retention time and mass fragmentation patterns. nih.gov

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or phenyl-methylpolysiloxane stationary phase, would be appropriate. The oven temperature program is a critical parameter that is optimized to ensure baseline separation of all components of interest.

Key Optimization Parameters for GC Analysis:

Column: The choice of stationary phase and column dimensions (length, diameter, film thickness) affects separation efficiency.

Carrier Gas: Helium or hydrogen are common carrier gases, with the flow rate optimized for the best resolution.

Temperature Program: A gradient temperature program, where the oven temperature is increased over time, is typically used to elute compounds with a wide range of boiling points.

Injector and Detector Temperature: These are set high enough to ensure rapid vaporization of the sample and prevent condensation, respectively.

Table 2: Representative GC-MS Method Parameters for this compound

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 60°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Injector | Splitless mode, 250°C |

| Detector (MS) | Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C |

| Mass Range | 40-450 amu |

Spectrophotometric Methodologies

Spectrophotometry offers a simpler, often faster, and more accessible alternative to chromatography for quantitative analysis, although it may lack the same degree of selectivity.

Development of Reagents for Trace Metal Determination

Thiophene derivatives can act as excellent ligands, forming colored complexes with metal ions. This property can be harnessed to develop spectrophotometric methods for determining trace metals. The sulfur atom in the thiophene ring is a soft base and can interact strongly with soft acid metal ions like silver (Ag+), copper (Cu2+), and cadmium (Cd2+). nih.govacs.org

The development of such a method involves synthesizing a specific thiophene-based derivative that acts as a chromogenic reagent. When this reagent complexes with a target metal ion, it causes a significant and measurable shift in its UV-Visible absorption spectrum. The intensity of the color produced is proportional to the concentration of the metal ion. For example, thiophene-appended benzothiazole (B30560) compounds have been developed as fluorescent probes for the ratiometric detection of copper and cadmium ions. nih.gov

Absorbance-Based Quantification Methods

Direct UV-Visible spectrophotometry can be used for the quantification of this compound, provided it is the only absorbing species in the sample matrix at the chosen wavelength or if background interference can be corrected. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Studies on thiophene molecules show characteristic absorption bands in the UV region. jchps.com For instance, a simple thiophene dendron was found to have an absorption maximum at 303 nm. researchgate.net The specific λmax (wavelength of maximum absorbance) for this compound would need to be determined experimentally in the chosen solvent.

Method Validation and Quality Control Frameworks

For any analytical method to be considered reliable and fit for purpose, it must undergo rigorous validation. demarcheiso17025.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. mdpi.com The key parameters evaluated during method validation are outlined by international guidelines, such as those from the International Council for Harmonisation (ICH) and ISO/IEC 17025. demarcheiso17025.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. mdpi.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear regression analysis is performed, and the correlation coefficient (R²) should ideally be >0.99. mdpi.com |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples at different concentration levels. mdpi.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). mdpi.commdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). It provides an indication of its reliability during normal usage. |

A comprehensive quality control framework, including the regular analysis of quality control samples and participation in proficiency testing schemes, ensures the continued validity and reliability of the analytical results generated.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. frontlifesciences.com Selectivity studies are performed to demonstrate that the analytical method for this compound is free from interference from such components.

Typically, this is achieved by analyzing a blank matrix, a sample of this compound, and a sample spiked with potential interfering substances. The results, often in the form of chromatograms, are compared to ensure that the signal from this compound is distinct and not affected by other components. aaps.cachromatographyonline.com

Table 1: Specificity and Selectivity Study Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Blank Analysis | A sample matrix without the analyte is analyzed. | No significant interfering peaks should be observed at the retention time of this compound. |

| Spiked Sample Analysis | The sample matrix is spiked with known impurities and potential degradation products. | The peak for this compound should be well-resolved from the peaks of the spiked components. Peak purity analysis should confirm the homogeneity of the analyte peak. |

| Forced Degradation | The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. | The analytical method should be able to separate the analyte from its degradation products. |

Linearity and Calibration Range Determination

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gmpsop.com

To establish linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is typically evaluated by the correlation coefficient (R²) of the regression line. researchgate.net

Table 2: Linearity and Range Determination Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Number of Concentrations | A minimum of five different concentrations of this compound are analyzed. gmpsop.com | To adequately establish linearity. |

| Calibration Curve | A plot of the response (e.g., peak area) versus the concentration of the analyte. | The plot should be visually linear. |

| Correlation Coefficient (R²) | A statistical measure of how close the data are to the fitted regression line. | A value of ≥ 0.999 is generally considered acceptable. |

| Range | The concentration interval over which the method is shown to be linear, accurate, and precise. gmpinsiders.com | The range should encompass the expected concentrations of this compound in the samples to be analyzed. |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. loesungsfabrik.denih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. loesungsfabrik.denih.gov

LOD and LOQ are often determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 3: LOD and LOQ Determination Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Signal-to-Noise Ratio | The ratio of the analyte signal to the background noise. | For LOD, a signal-to-noise ratio of 3:1 is common. For LOQ, a ratio of 10:1 is often used. youtube.com |

| Based on Standard Deviation of the Blank | LOD = 3.3 × (Standard Deviation of Blank / Slope of Calibration Curve) LOQ = 10 × (Standard Deviation of Blank / Slope of Calibration Curve) sepscience.com | These calculations provide a statistically based estimation of the detection and quantification limits. |

| Visual Evaluation | The lowest concentration at which the analyte can be visually distinguished from the noise. | This method is less common for quantitative methods but can be used for qualitative assessments. |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. fiveable.meinorganicventures.com It is often expressed as the percent recovery of the known amount of analyte added to a sample matrix. nih.gov Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scioninstruments.comlibretexts.org Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Table 4: Accuracy and Precision Assessment Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy (Recovery) | The analysis of samples spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). | The mean recovery should be within a pre-defined range, often 98-102%. |

| Repeatability (Intra-assay Precision) | The precision of the method is evaluated over a short interval of time with the same analyst and equipment. | The Relative Standard Deviation (RSD) should typically be ≤ 2%. |

| Intermediate Precision | The precision of the method is evaluated within the same laboratory but on different days, with different analysts, or with different equipment. | The RSD should be within established limits, often slightly higher than for repeatability. |

| Reproducibility | The precision of the method is evaluated between different laboratories. | This is part of method transfer and demonstrates the robustness of the method. |

Robustness and Ruggedness Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguru.cout.ee Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. amazonaws.comnih.gov

Table 5: Robustness and Ruggedness Evaluation Parameters

| Parameter | Description | Typical Variations |

| Robustness | The effect of small changes in the analytical method's parameters on the results is evaluated. | - pH of the mobile phase - Mobile phase composition - Column temperature - Flow rate |

| Ruggedness | The reproducibility of the method is tested under different external conditions. | - Different analysts - Different instruments - Different laboratories - Different days |

For both robustness and ruggedness studies, the impact of these variations on the analytical results is assessed, and the method is considered robust and rugged if the results remain within the acceptance criteria for accuracy and precision.

Applications in Materials Science and Advanced Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

Substituted thiophenes, including 2-(5-Methyl-2-thienyl)ethanol, serve as crucial building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. The thiophene (B33073) nucleus is a key structural motif in numerous pharmacologically active compounds. nih.gov

2-Thiopheneethanol (B144495) and its derivatives are important raw materials for the synthesis of 2-thienylethylamine. This amine is a critical intermediate in the production of several important drugs, including antiplatelet agents used to prevent blood clots in cardiovascular diseases. A patented process highlights the synthesis of 2-thiopheneethanol via a Heck reaction followed by selective reduction, demonstrating its industrial relevance as a synthetic precursor. google.com The ability to introduce the 2-(thienyl)ethyl group allows for the construction of complex molecular architectures with specific biological activities. Furthermore, the thiophene ring can be further functionalized, offering a versatile platform for creating a diverse library of compounds. The synthesis of thiophene derivatives through methods like the cyclization of functionalized alkynes is an active area of research, aiming to provide efficient and regioselective access to these important heterocyclic building blocks. nih.gov

Precursor for Conducting Polymers and Electroactive Materials

The thiophene ring is a fundamental component in the field of conducting polymers and electroactive materials due to its electron-rich nature and the ability of polythiophenes to support charge carriers. researchgate.net Thiophene-based molecules like this compound can be considered precursors to monomers used in the synthesis of these advanced materials. The functionalization of the thiophene ring is a key strategy to tune the properties of the resulting polymers, such as solubility, processability, and electronic characteristics. acs.org

Thiophene derivatives are extensively researched for their application in Organic Light-Emitting Diodes (OLEDs). They are used to construct emitters, host materials, and charge-transporting layers. The insertion of a thiophene unit as a π-bridge in donor-acceptor molecules is a common strategy to red-shift emission and enhance performance. frontiersin.org

Recent research has focused on developing deep-red and near-infrared (NIR) emitters for applications in night-vision displays, information-secured technology, and photodynamic therapy. A study on 5,6-difluorobenzo[c] aip.orgrsc.orgacs.orgthiadiazole-based emitters demonstrated that incorporating a thiophene bridge resulted in a significant red-shift of the emission peak. frontiersin.org Devices using these emitters achieved a maximum external quantum efficiency (EQE) of 5.75% for deep-red emission and 1.44% for NIR emission. frontiersin.org Another innovative approach involves using a five-membered thiophene ring as the π-core for multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters. This design led to a green OLED with a high EQE of 34.6% and reduced efficiency roll-off. rsc.org

Table 1: Performance of Thiophene-Based OLEDs

| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Key Structural Feature | Reference |

|---|---|---|---|---|

| BTDF-TTPA | Deep-Red | 5.75% | Thiophene π-bridge | frontiersin.org |

| BTDF-TtTPA | Near-Infrared (NIR) | 1.44% | Thiophene π-bridge | frontiersin.org |

| Th-BN | Green (512 nm) | 34.6% | Five-membered thiophene π-core (MR-TADF) | rsc.org |

| DMB-TT-TPA | Green (520 nm) | 4.61% | Thieno[3,2-b]thiophene π-linker | beilstein-archives.org |

"Organic metals" refer to conducting polymers that exhibit metallic conductivity. Polythiophenes are a prominent class of these materials. The development of these polymers often involves the synthesis of soluble precursor polymers that can be processed into films or fibers before being converted into the final highly conjugated, conducting form. The topology of polythiophenes, whether linear or non-linear, has been investigated to understand its effect on the material's properties. umons.ac.be While theoretical models suggest that non-linear conjugated polymers might exhibit a higher third-order nonlinear optical response, experimental results on trigonal polythiophenes have not always confirmed this expectation. umons.ac.be The interaction of thiophene ligands with transition metals is also a significant area of research, partly driven by the need to understand and improve processes like hydrodesulfurization in the petroleum industry, where sulfur-containing compounds are removed from fuels. researchgate.net

Photochromic materials can reversibly change their color upon irradiation with light. Thiophene-based compounds, particularly diarylethenes, are leading candidates for these materials due to their thermal stability and high fatigue resistance. The incorporation of a thiophene ring can enhance the quantum yield of the ring-closing reaction and lead to stable structures with extended π-conjugation. nih.gov

Research into bicyclic aziridine (B145994) (DABH) derivatives functionalized with thiophene has shown promising photochromic behavior in both solution and solid states. These materials exhibit a significant redshift in their maximum absorption wavelength upon light irradiation, and the photogenerated colored state has a significantly longer lifetime in the solid state, which is a crucial property for applications in optoelectronic devices like organic field-effect transistors. nih.gov

Use in Dye-Sensitized Solar Cells Research

Thiophene derivatives are widely used as components in organic dyes for Dye-Sensitized Solar Cells (DSSCs). rsc.orgacs.org In a typical DSSC, a dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, usually titanium dioxide (TiO2). The structure of the dye is critical for the cell's performance. Thiophene units are incorporated into D-π-A (Donor-π bridge-Acceptor) structures to act as the π-bridge, facilitating intramolecular charge transfer from the donor to the acceptor/anchoring group. rsc.orgrsc.org

The inclusion of thiophene linkers has been shown to broaden the absorption spectrum of the dye, leading to better light-harvesting capabilities. rsc.orgrsc.org For example, a study on porphyrin-based dyes found that incorporating a thiophene π-conjugation unit improved the power conversion efficiency, with one such dye reaching an efficiency of 5.14%. rsc.orgrsc.org Another study on 2,3-disubstituted thiophene-based organic dyes reported efficiencies ranging from 4.11% to 6.15%. acs.org The strategic placement of hydrophobic segments on the thiophene dye can also help to prevent charge recombination at the TiO2/electrolyte interface, leading to higher open-circuit voltages. acs.orgacs.org

Table 2: Performance of Thiophene-Based Dyes in DSSCs

| Dye Structure Type | Power Conversion Efficiency (η) | Key Feature | Reference |

|---|---|---|---|

| Porphyrin with Thiophene Linker (PZn-hT) | 5.14% | Broadened absorption via thiophene π-conjugation | rsc.orgrsc.org |

| 2,3-Disubstituted Thiophene | 4.11% - 6.15% | Higher open-circuit voltage due to retarded charge recombination | acs.org |

| Thieno[3,4-b]thiophene-based | 5.31% | Bathochromic shift compared to thiophene congeners | ntnu.edu.tw |

| Double D-π-A Branched Dye | ~2x higher than single branch | Reduced intermolecular interaction and charge recombination | acs.org |

Potential in Non-Linear Optics (NLO) Research

Materials with strong non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with large delocalized π-electron systems, such as those containing thiophene rings, are promising candidates for NLO materials. nih.gov The sulfur atom in the thiophene ring can act as an electron donor, contributing to the molecule's second-order hyperpolarizability (β), a measure of its NLO activity. aip.org

Research has shown that replacing a traditional electron donor with a thiophene ring can lead to highly efficient second-order NLO properties. For instance, 2-nitro-1-(2-thienyl)ethene was found to have a molecular second-order NLO coefficient (β) that is comparable to the well-known NLO material para-nitroaniline. aip.org Furthermore, using thiophene oligomers in place of a single thiophene monomer can amplify the nonlinearity. aip.org The investigation of thiophene/phenylene-based oligomers and polymers has revealed significant two-photon absorption, which is a third-order NLO process, making them suitable for applications requiring a wide transparency window in the visible-IR region. acs.org

Exploration in Photochemical Materials Development

While direct research on the application of this compound in photochemical materials is not extensively documented, the inherent properties of the thiophene moiety suggest potential avenues for its exploration in this field. Thiophene and its derivatives are known to be photoactive and are integral components in a variety of light-interactive materials. The exploration of this compound in this context would likely leverage the electronic and structural characteristics of its thiophene ring.

The development of novel photochemical materials often involves the incorporation of photoresponsive molecules into polymer matrices or their use as building blocks for new polymers. Thiophene derivatives have been successfully used as photostabilizers for polymers such as poly(vinyl chloride) (PVC). scispace.com In this role, they help to mitigate the photodegradation of the polymer, thereby extending its lifespan and maintaining its physical properties. The mechanism of photostabilization often involves the quenching of excited states or the scavenging of free radicals generated by UV irradiation. The potential of this compound as a photostabilizer could be an area of investigation.

Furthermore, the synthesis of thiophene-based polymers has been a significant area of research in materials science. researchgate.net These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. The ethanol (B145695) group on this compound provides a reactive site that could be used for polymerization or for grafting the molecule onto other polymer chains. This could potentially lead to the development of new photoreactive or light-sensitive polymers with tailored properties. The study of such polymers would involve characterizing their photochemical behavior, such as their absorption and emission spectra, and their response to different wavelengths of light.

Application in Liquid Crystal Displays Research

The application of this compound in liquid crystal (LC) display research is a speculative area, with no direct studies currently available. However, the broader class of thiophene-containing molecules has been investigated for their liquid-crystalline properties and potential use in display technologies. mdpi.comacs.org Thiophene rings are a common structural motif in liquid crystal molecules, often contributing to the necessary molecular rigidity and anisotropy that favors the formation of mesophases. nih.gov

Research into thiophene-based liquid crystals has shown that the inclusion of a thiophene ring can influence the mesomorphic behavior and the temperature range of the liquid crystal phases. mdpi.com For instance, bent-core molecules containing a disubstituted thiophene central ring have been shown to exhibit blue phases, which are of interest for next-generation display technologies. mdpi.com The specific molecular structure, including the nature and position of substituent groups on the thiophene ring, plays a crucial role in determining the liquid crystal properties. nih.govorientjchem.org

Investigation of Biological Activities and Molecular Mechanisms Strictly Non Clinical

Cellular Pathway Modulation in In Vitro Systems

Effects on Cell Proliferation and Apoptosis Mechanisms in Cell Cultures

Ethanol (B145695) itself has been shown to have a dual effect on cell proliferation, which can be either inhibitory or stimulatory depending on the concentration and cell type. For instance, in some cancer cell lines, ethanol can induce cell cycle arrest and apoptosis. Studies on tongue carcinoma and neuroblastoma cells have indicated that ethanol can trigger apoptotic pathways. nih.govnih.govresearchgate.net In YD-15 tongue carcinoma cells, ethanol was found to inhibit cell growth in a dose- and time-dependent manner, mediating cell cycle arrest at lower concentrations and inducing apoptosis at higher concentrations. nih.govresearchgate.net The mechanism in neuroblastoma cells has been suggested to involve the activation of p53, a key tumor suppressor protein, leading to cell cycle arrest and apoptosis. nih.gov Conversely, in other contexts, such as in the tumor microenvironment of breast cancer, ethanol has been shown to promote conditions that could favor tumor growth. nih.gov

Thiophene (B33073) derivatives have also been investigated for their cytotoxic effects on cancer cells. For example, a series of novel thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their ability to inhibit the growth of the MDA-MB-231 breast cancer cell line. Several of these compounds demonstrated significant inhibitory effects.

Table 1: Effects of Ethanol on Cell Proliferation and Apoptosis in Various Cell Lines (Illustrative Examples)

| Cell Line | Concentration of Ethanol | Observed Effects | Putative Mechanism |

| SK-N-SH (Neuroblastoma) | 25-200 mmol/L | Induces apoptosis and cell cycle arrest. nih.gov | Activation of p53 protein. nih.gov |

| YD-15 (Tongue Carcinoma) | 0.75-1.5% | Inhibits cell growth, induces cell cycle arrest and apoptosis. nih.govresearchgate.net | Not fully elucidated. |

| MCF7 (Breast Cancer) | 100 mM | Promotes metabolic changes in co-cultured fibroblasts that may support tumor growth. nih.gov | Induction of oxidative stress and metabolic reprogramming in the tumor microenvironment. nih.gov |

This table provides examples of the effects of ethanol on different cell lines and is for illustrative purposes only. The effects of 2-(5-Methyl-2-thienyl)ethanol have not been directly tested.

Antioxidant Activity Mechanisms

The antioxidant potential of a chemical compound is intrinsically linked to its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. The structural features of this compound, namely the thiophene ring and the methyl group, suggest that it may possess antioxidant properties.

The mechanism of free radical scavenging often involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thus stabilizing it. Phenolic compounds are well-known antioxidants that act via this mechanism. While this compound is not a phenol, the sulfur atom in the thiophene ring can participate in redox reactions.

Studies on various thiophene derivatives have demonstrated their capacity to scavenge free radicals. For instance, certain 3-aminothiophene-2-carboxamide (B122380) derivatives have shown significant antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov The antioxidant capacity of these compounds is often attributed to the electron-donating nature of substituents on the thiophene ring, which can enhance the stability of the resulting radical cation after electron donation. nih.gov The presence of an electron-donating methyl group on the thiophene ring of this compound could potentially contribute to its free radical scavenging ability.

The thiophene ring is an electron-rich heterocyclic system, which makes it susceptible to oxidation and allows it to participate in redox processes. The sulfur atom in the thiophene ring can be oxidized, which is a key aspect of its potential antioxidant activity. The stability of the resulting radical cation is a crucial factor in determining the antioxidant efficacy.

The redox properties of thienyl-containing compounds have been explored in various contexts. The ability of the thiophene moiety to stabilize radical species has been noted in studies of more complex systems. The specific position of substituents on the thiophene ring can significantly influence its redox potential and, consequently, its antioxidant activity.

Table 2: Antioxidant Activity of Structurally Related Thiophene Derivatives

| Compound/Derivative | Assay | Key Findings |

| 3-Aminothiophene-2-carboxamide derivatives | ABTS assay | Showed significant antioxidant activity, attributed to the electron-donating amino group. nih.gov |

| Thiophene-thiosemicarbazone derivative | Ascorbic acid and GSH protection tests | Promising antioxidant activity, suggesting interference with redox balance. nih.gov |

This table presents data on the antioxidant activity of related thiophene derivatives to provide context. The antioxidant activity of this compound has not been specifically reported.

Antimicrobial Mechanisms

Thiophene-containing compounds have been a subject of interest in the search for new antimicrobial agents. The mechanisms by which these compounds exert their antimicrobial effects are varied and can involve disruption of cell membranes, inhibition of essential enzymes, or induction of oxidative stress.

While there are no specific studies on the activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), research on other thiophene derivatives provides insights into potential mechanisms. A study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles revealed that some of these compounds exhibited marked broad-spectrum antibacterial activity, with particular efficacy against Gram-positive bacteria. nih.gov The structure-activity relationship suggested that the nature of the substituents on the heterocyclic rings played a crucial role in their antibacterial potency. nih.gov

The mechanism of action for many antibacterial agents involves targeting the bacterial cell wall or membrane, leading to a loss of integrity and cell death. For some thiophene derivatives, it is hypothesized that their lipophilic nature allows them to penetrate the bacterial cell membrane and interact with intracellular targets.

The antifungal properties of thiophene derivatives have also been investigated. One study on 2,2':5',2"-terthiophene derivatives demonstrated that these compounds, when photoactivated by UV-A light, induced a significant reduction in the growth of the dermatophyte Microsporum cookei. nih.gov The proposed mechanism involves the generation of reactive oxygen species upon photoactivation, leading to severe damage to the fungal endomembrane system. nih.gov

Another study focused on a thiophene-thiosemicarbazone derivative, which exhibited antifungal activity against Candida albicans. nih.gov The mechanism of action was linked to the induction of oxidative stress and apoptosis-like cell death in the fungal cells. nih.gov This was supported by observations of changes in the cellular redox balance and damage to the plasma and nuclear membranes, as well as mitochondria. nih.gov

These findings suggest that thiophene-containing compounds can act as antifungal agents through various mechanisms, including photo-induced cytotoxicity and the induction of oxidative stress and apoptosis. The specific mechanism of this compound, if any, would need to be determined through direct experimental investigation.

Table 3: Antimicrobial Activity of Structurally Related Thiophene Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings on Mechanism of Action |

| 5-(2-Thienyl)-1,2,4-triazole derivatives | Gram-positive bacteria | Showed marked antibacterial activity; mechanism likely involves disruption of cellular processes. nih.gov |

| 2,2':5',2"-Terthiophene derivatives | Microsporum cookei | Photoactivated compounds induce severe modifications to the endomembrane system, likely via an oxygen-dependent mechanism. nih.gov |

| Thiophene-thiosemicarbazone derivative | Candida albicans | Induces oxidative stress and apoptosis-compatible cellular changes. nih.gov |

This table provides examples of the antimicrobial mechanisms of related thiophene derivatives. The specific antimicrobial mechanisms of this compound have not been reported.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of thiophene (B33073) derivatives is moving towards more efficient, atom-economical, and environmentally benign methods. mdpi.com Future research concerning 2-(5-Methyl-2-thienyl)ethanol will likely focus on developing novel synthetic routes that align with the principles of green chemistry. nih.gov

Key areas of development include:

Metal-Free Synthesis: Transition-metal-free approaches are gaining traction to minimize metal toxicity and create more cost-effective processes. nih.govorganic-chemistry.org For instance, methods utilizing potassium sulfide (B99878) or elemental sulfur as the sulfur source with substrates like cyclopropyl (B3062369) ethanol (B145695) derivatives or buta-1-enes are being explored. nih.gov Another innovative, metal-free technique involves the dehydration and sulfur cyclization of alkynols using elemental sulfur (S8) or potassium O-ethyl xanthate (EtOCS2K). acs.org

Catalytic Systems in Sustainable Solvents: The use of unconventional solvents such as ionic liquids (ILs) or water is a growing trend. mdpi.com These solvents can allow for easier catalyst recycling and reduced environmental impact. For example, palladium-catalyzed heterocyclodehydration of related precursors has been successfully carried out in the ionic liquid BmimBF4. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques offer advantages in terms of reaction control, scalability, and reduced reaction times. Microwave-assisted Paal-Knorr condensation, for example, has been shown to be an efficient method for synthesizing thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.org

| Synthetic Approach | Key Features | Potential Advantage for this compound Synthesis |

| Metal-Free Cyclization | Utilizes elemental sulfur or sulfide salts. nih.govorganic-chemistry.org | Avoids transition metal contamination and reduces cost. |

| Catalysis in Ionic Liquids | Allows for catalyst and solvent recycling. mdpi.com | Enhances the sustainability of the synthetic process. |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times. organic-chemistry.orgnih.gov | Increases throughput and energy efficiency. |

| Flow Chemistry | Precise control over reaction parameters. | Improves safety, scalability, and product consistency. |

Exploration of Advanced Catalytic Systems for Derivatization

The functionalization of the thiophene ring is crucial for tuning the properties of this compound and creating new derivatives. Future research will heavily invest in the discovery and optimization of advanced catalytic systems to achieve this with high selectivity and efficiency.

Emerging trends in catalysis for thiophene derivatization include:

Palladium-Catalyzed Cross-Coupling and C-H Functionalization: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Recent advances in palladium/norbornene (Pd/NBE) cooperative catalysis, also known as Catellani-type reactions, enable the direct vicinal difunctionalization of thiophenes at specific positions under mild conditions. nih.govacs.org This could be applied to introduce new functional groups to the thiophene ring of this compound derivatives.